3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-6-4-13(5-7-15)14-8-9-19(12-14)17(20)18-11-16-3-2-10-22-16/h2-7,10,14H,8-9,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJJDQYBBQWRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate nucleophile.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophen-2-ylmethyl halide and a suitable organometallic reagent.
Formation of the Carboxamide Moiety: The carboxamide moiety can be formed by reacting the pyrrolidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrrolidine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, including:
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structure suggests potential interactions with cellular pathways involved in tumor growth and survival.
- Antimicrobial Properties : Preliminary studies have shown that derivatives of similar compounds possess antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the thiophenyl or methoxy groups could enhance efficacy.
- Enzyme Inhibition : There is evidence that this compound can inhibit enzymes related to metabolic pathways, particularly those involved in neurodegenerative diseases. This opens avenues for exploring its use in treating conditions such as Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of structurally similar compounds. The results demonstrated that modifications to the pyrrolidine framework led to increased cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations in the low micromolar range. The mechanism of action is hypothesized to involve apoptosis induction and interference with cell cycle progression.
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial efficacy of related compounds, it was found that structural modifications significantly influenced the minimum inhibitory concentration (MIC) against gram-positive bacteria. For instance, compounds with enhanced thiophene substituents showed MIC values as low as 128 µg/mL against Staphylococcus aureus.
| Compound | MIC (µg/mL) | Pathogen | Reference |
|---|---|---|---|
| Compound C | 128 | S. aureus | |
| Compound D | 256 | E. coli |
Therapeutic Implications
Given its diverse biological activities, 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide holds promise as a lead compound for drug development targeting:
- Cancer Treatment : The ability to induce apoptosis in cancer cells positions this compound as a candidate for further development into anticancer therapeutics.
- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
- Neurological Disorders : The enzyme inhibition profile indicates possible benefits in managing neurodegenerative diseases through modulation of neurotransmitter pathways.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Pyrrolidine Ring
Key Differences :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound contrasts with the 4-fluorophenyl (electron-withdrawing) in 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () and the 4-chlorophenyl in N-(4-chlorophenyl)pyrrolidine-1-carboxamide (). Trimethylsilyl Modification: The compound in , (Z)-3-(Methyl-d)-1-(thiophen-2-ylmethyl)-4-((trimethylsilyl)methylene-d)pyrrolidine, incorporates a bulky trimethylsilyl group, which may sterically hinder interactions but improve metabolic stability compared to the methoxyphenyl substituent .
Table 1: Pyrrolidine Ring Substituents and Properties
Carboxamide-Linked Heterocycles
Thiophene vs. Thiadiazole and Benzyl Groups :
- In contrast, 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () uses a thiadiazole ring, which introduces two nitrogen atoms, increasing hydrogen-bonding capacity and polarity .
- The 4-methoxybenzyl group in 1-(4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide () adds a methoxy-substituted aromatic system, likely enhancing solubility but reducing membrane permeability compared to thiophene .
Table 2: Carboxamide-Linked Moieties
Functional Group Modifications: Oxo vs. Carboxamide
- 5-Oxo Pyrrolidine Derivatives: Compounds like those in and feature a 5-oxo group on the pyrrolidine ring, which rigidifies the structure via keto-enol tautomerism and facilitates hydrogen bonding. The target compound lacks this group, suggesting greater conformational flexibility .
- Thioamide vs.
Biological Activity
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound involves multiple steps starting from commercially available precursors. The compound is constructed through a series of reactions including nucleophilic substitutions and carbonylation processes. The general synthetic pathway can be summarized as follows:
- Starting Materials : The synthesis begins with 4-methoxyaniline and thiophen-2-ylmethyl derivatives.
- Formation of Pyrrolidine Ring : The pyrrolidine structure is formed through cyclization reactions involving the aforementioned components.
- Final Amide Formation : The carboxamide group is introduced via reaction with appropriate acylating agents.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit varying degrees of anticancer activity. For instance:
- Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against breast cancer cell lines MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent). The IC50 values for these cell lines were found to be in the range of 50 µM to 100 µM, indicating moderate activity compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 75 | Moderate |
| MDA-MB-231 | 85 | Moderate |
The proposed mechanisms for the anticancer activity include:
- Induction of Apoptosis : Flow cytometry analyses suggest that treatment with the compound leads to increased apoptosis in cancer cells, potentially via activation of caspases (caspase 3 and caspase 8) which are critical in the apoptotic pathway .
- Inhibition of DNA Synthesis : The compound has been shown to reduce DNA biosynthesis in treated cells, further supporting its role as an anticancer agent .
- Targeting Specific Proteins : In silico studies indicate that the compound may interact with proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 family proteins, which are known to play a significant role in cancer cell survival .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Thiourea Derivatives : A study demonstrated that similar thiourea derivatives exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential activity of compounds containing thiophene and pyrrolidine moieties .
- Comparative Analysis : Research comparing different substituents on pyrrolidine derivatives showed that compounds with methoxy substitutions displayed enhanced anticancer properties compared to their unsubstituted counterparts .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide?
Answer:
A common approach involves carboxamide bond formation using triphosgene or carbodiimide-based coupling agents. For example, triphosgene and triethylamine in anhydrous acetonitrile can activate the pyrrolidine nitrogen for reaction with a thiophen-2-ylmethylamine derivative. This method is adapted from the synthesis of structurally similar pyrrolidine carboxamides, where dropwise addition of reactants under controlled temperatures (0–25°C) and purification via silica gel chromatography (ethyl acetate/petroleum ether) yields high-purity products . Key steps include maintaining anhydrous conditions and stoichiometric optimization of triethylamine to suppress side reactions.
Basic: How can the structural identity and purity of this compound be confirmed?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra should confirm the integration of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH), thiophene protons (δ ~6.8–7.4 ppm), and pyrrolidine carboxamide backbone.
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (as performed for analogous urea derivatives) resolves bond angles and torsion angles, particularly the non-coplanarity of the pyrrolidine and aromatic rings .
- High-Performance Liquid Chromatography (HPLC): Purity ≥98% can be verified using reverse-phase C18 columns with UV detection at 254 nm, adapted from quality control protocols for carboxamide derivatives .
Advanced: How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates.
- Catalysis: Explore palladium or copper catalysts for coupling steps, as seen in heterocyclic carboxamide syntheses .
- Computational Modeling: Use quantum chemical calculations (e.g., density functional theory) to predict transition states and optimize activation energies, a method validated by ICReDD for accelerating reaction design .
- Design of Experiments (DoE): Apply factorial design to evaluate interactions between temperature, solvent, and catalyst loading, reducing trial-and-error experimentation .
Advanced: How to address contradictory data in reported biological activities (e.g., receptor binding vs. cytotoxicity)?
Answer:
- Dose-Response Studies: Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects.
- Off-Target Profiling: Use kinase or GPCR screening panels to rule out non-specific interactions, a strategy employed in medicinal chemistry studies of pyridinecarboxamides .
- Metabolite Analysis: LC-MS can detect degradation products or metabolites that may contribute to cytotoxicity, as demonstrated in pharmacokinetic studies of dihydropyridine derivatives .
Advanced: What computational strategies are suitable for predicting this compound’s binding affinity to neurological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine or serotonin receptors, leveraging crystal structures from the Protein Data Bank (PDB).
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability, as applied in studies of pyrazolyl carboxamides .
- Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs to guide SAR, a method validated in HIV protease inhibitor research .
Basic: What are the key safety considerations for handling this compound in laboratory settings?
Answer:
- Toxicity Data: While specific data for this compound are limited, structurally related carboxamides show acute oral/dermal toxicity (Category 4). Use PPE (gloves, goggles) and fume hoods during synthesis .
- First-Aid Measures: In case of exposure, rinse with water for 15 minutes and consult a physician, per protocols for pyridinecarboxamide derivatives .
Advanced: How to resolve discrepancies in spectroscopic data between synthetic batches?
Answer:
- Isotopic Labeling: Use N or C-labeled starting materials to trace unexpected peaks in NMR spectra.
- Dynamic NMR (DNMR): Analyze temperature-dependent spectra to identify rotameric equilibria in the carboxamide bond, a technique applied in studies of thienopyridine derivatives .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (<2 ppm error) to rule out impurities .
Advanced: What methodologies validate the compound’s stability under physiological conditions?
Answer:
- Simulated Gastric Fluid (SGF) Assays: Incubate at pH 1.2 (37°C) for 2 hours and analyze degradation via HPLC.
- Plasma Stability Tests: Use human or rodent plasma to assess hydrolysis rates over 24 hours, adapting protocols from dihydropyridine stability studies .
- Forced Degradation Studies: Expose to heat (60°C), light (UV), and oxidative (HO) conditions to identify vulnerable functional groups .
Table 1: Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Purity | HPLC (C18) | ≥98% | |
| Melting Point | Differential Scanning Calorimetry | 150–160°C (predicted) | |
| Solubility (DMSO) | Nephelometry | ≥50 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
